Oxalacetic acid
Overview
Description
Mechanism of Action
Oxalacetic acid, also known as oxaloacetic acid or OAA, is a crystalline organic compound with the chemical formula HO2CC(O)CH2CO2H . It plays a crucial role in many metabolic processes in animals .
Target of Action
This compound primarily targets various enzymes and biochemical pathways in the body. It is a metabolic intermediate in many processes that occur in animals .
Mode of Action
This compound interacts with its targets by participating in various biochemical reactions. It undergoes successive deprotonations to give the dianion . At high pH, the enolizable proton is ionized . The enol forms of oxaloacetic acid are particularly stable .
Biochemical Pathways
This compound is involved in several biochemical pathways:
- Citric Acid Cycle : this compound is an intermediate of the citric acid cycle, where it reacts with acetyl-CoA to form citrate, catalyzed by citrate synthase .
- Gluconeogenesis : this compound participates in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrates substrates .
- Urea Cycle : It is also involved in the urea cycle .
- Glyoxylate Cycle : this compound takes part in the glyoxylate cycle .
- Amino Acid Synthesis : It is involved in amino acid synthesis .
- Fatty Acid Synthesis : this compound participates in fatty acid synthesis .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it acts as a substrate for the enzyme glucose-6-phosphatase, which converts glucose-6-phosphate into glucose . This conversion allows the release of glucose into the bloodstream, ensuring a steady supply of energy to various tissues and organs .
Biochemical Analysis
Biochemical Properties
Oxalacetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with acetyl-CoA to form citrate, a reaction catalyzed by the enzyme citrate synthase . It is also involved in gluconeogenesis, the urea cycle, the glyoxylate cycle, amino acid synthesis, and fatty acid synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it can boost the production of ATP, thereby increasing energy levels and improving endurance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also a potent inhibitor of complex II .
Dosage Effects in Animal Models
Animal research has shown that this compound supplements have beneficial effects and copy those obtained from limiting calories . The effects of the product vary with different dosages in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For instance, it forms upon oxidation of L-malate, catalyzed by malate dehydrogenase, in the citric acid cycle . It also arises from the condensation of pyruvate with carbonic acid, driven by the hydrolysis of ATP .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxalacetic acid can be synthesized through several methods. One principal route is the oxidation of L-malate, catalyzed by malate dehydrogenase, in the citric acid cycle . Another method involves the condensation of pyruvate with carbonic acid, driven by the hydrolysis of adenosine triphosphate (ATP) . Additionally, this compound can arise from the transamination or deamination of aspartic acid .
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation processes. Specific strains of bacteria or yeast are used to convert substrates like glucose or pyruvate into this compound under controlled conditions . The product is then extracted and purified using techniques such as solid-phase extraction and gas chromatography-mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Oxalacetic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to malate by malate dehydrogenase.
Substitution: It can participate in transamination reactions to form aspartic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction is typically catalyzed by malate dehydrogenase in the presence of nicotinamide adenine dinucleotide (NADH).
Substitution: Transamination reactions often involve amino acids and enzymes like aspartate aminotransferase.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Malate.
Substitution: Aspartic acid.
Scientific Research Applications
Oxalacetic acid has numerous applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and metabolic pathways.
Medicine: this compound has potential therapeutic applications in treating metabolic disorders such as diabetes and obesity.
Comparison with Similar Compounds
Similar Compounds
- Ketosuccinic acid
- Oxosuccinic acid
- 2-Oxosuccinic acid
- Butanedioic acid, oxo-
Uniqueness
Oxalacetic acid is unique due to its central role in multiple metabolic pathways, including the citric acid cycle, gluconeogenesis, and amino acid synthesis . Its ability to participate in various biochemical reactions makes it a versatile and essential compound in both biological and industrial contexts .
Properties
IUPAC Name |
2-oxobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPXUQMNIQBQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021646 | |
Record name | 2-Oxobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS], Solid | |
Record name | Oxalacetic acid | |
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Record name | Oxalacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
134 mg/mL | |
Record name | Oxalacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
328-42-7 | |
Record name | Oxaloacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oxalacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328427 | |
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Record name | Oxaloacetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16921 | |
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Record name | oxalacetic acid | |
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Record name | Butanedioic acid, 2-oxo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Oxobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxalacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.755 | |
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Record name | OXALOACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F399MM81J | |
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Record name | Oxalacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 °C | |
Record name | Oxalacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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